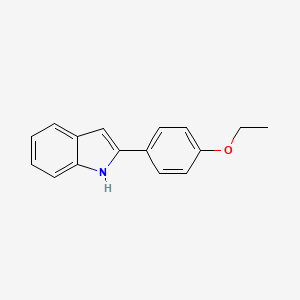

2-(4-ethoxyphenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEFYFHAXIUFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Substituted Indoles: From Classic Reactions to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted indole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] The development of efficient and versatile synthetic methods to access this privileged scaffold is therefore of paramount importance. This guide provides an in-depth analysis of the key synthetic strategies for preparing 2-substituted indoles, designed for researchers and drug development professionals. We will traverse the landscape of indole synthesis, from the historical foundations of the Fischer and Bischler-Möhlau reactions to the transformative power of modern transition-metal-catalyzed methods, including the Larock, Hegedus, and Buchwald-Hartwig reactions, and culminating in the latest advances in direct C-H activation. Each section will dissect the reaction mechanisms, discuss the scope and limitations, provide field-proven insights into experimental choices, and present detailed, actionable protocols. Through comparative analysis and visual diagrams, this guide aims to equip the reader with the knowledge to rationally select and implement the optimal synthetic strategy for their specific target.

Introduction: The Enduring Significance of 2-Substituted Indoles

The indole ring system is a ubiquitous feature in a vast array of biologically active molecules.[2] When substitution occurs at the C2 position, it often imparts unique pharmacological properties. From the anti-inflammatory drug Indomethacin to the potent anti-cancer agent ellipticine, the 2-substituted indole core is a validated pharmacophore. The challenge for synthetic chemists lies in the inherent reactivity of the indole ring, where the C3 position is typically more nucleophilic and prone to electrophilic substitution.[3] Consequently, a diverse toolkit of synthetic methods has been developed to achieve selective C2 functionalization, each with its own set of advantages and disadvantages. This guide will explore these methods in detail, providing a comprehensive resource for practitioners in the field.

Classical Synthesis Methods

The foundations of indole synthesis were laid over a century ago with reactions that are still in use today. These methods, while sometimes requiring harsh conditions, are powerful tools for accessing specific classes of 2-substituted indoles.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[4][5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an appropriate aldehyde or ketone.[4][5][6]

Mechanism and Causality: The reaction proceeds through a cascade of well-studied steps. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA, or H₂SO₄) is crucial for promoting the key[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4][5][6] This rearrangement forms a new C-C bond and sets the stage for the subsequent cyclization and ammonia elimination to yield the aromatic indole ring.[5] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[5]

Diagram: Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [7]

-

Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled in an ice bath. The product is collected by filtration and washed with cold ethanol. The typical yield of acetophenone phenylhydrazone is 87-91%.[7]

-

Step 2: Cyclization. Anhydrous, powdered zinc chloride (10 g) is placed in a beaker and heated in a silicone oil bath to 170°C. The prepared acetophenone phenylhydrazone (2.1 g, 0.01 mol) is added in one portion with stirring. The temperature of the bath is maintained at 170-180°C.

-

Step 3: Work-up. After 3-4 minutes, the mass will become liquid, and the evolution of white fumes will begin. The beaker is removed from the bath, and stirring is continued for 5 minutes. The hot reaction mixture is poured into a beaker containing 400 mL of water. 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.

-

Step 4: Purification. The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol to yield the pure product.

The Bischler-Möhlau Indole Synthesis

Another classical method, the Bischler-Möhlau synthesis, produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[8][9][10]

Mechanism and Causality: The mechanism is surprisingly complex for what appears to be a simple reaction.[9] It begins with the N-alkylation of two aniline molecules by the α-bromoacetophenone to form a key intermediate. This intermediate then undergoes an electrophilic cyclization, driven by the formation of a stable aromatic ring. A charged aniline molecule acts as a good leaving group to facilitate this step.[9][10] The reaction often requires harsh conditions (high temperatures) and its utility can be limited, but recent modifications using microwave irradiation or lithium bromide as a catalyst have made it milder.[9]

Diagram: Bischler-Möhlau Synthesis Workflow

Caption: General workflow for the Bischler-Möhlau indole synthesis.

Modern Transition-Metal Catalyzed Methods

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. Palladium, in particular, has proven to be a versatile catalyst for constructing the indole core.

Larock Indole Synthesis

Developed by Richard C. Larock in 1991, this powerful heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[11] A key advantage is that the aniline nitrogen does not require a protecting group.[12]

Mechanism and Causality: The catalytic cycle is believed to proceed through several key steps:

-

Oxidative Addition: Pd(0) adds to the C-I bond of the o-iodoaniline.

-

Alkyne Insertion: The alkyne coordinates to the Pd(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. The regioselectivity is a critical aspect, generally favoring the placement of the bulkier alkyne substituent at what will become the C2 position of the indole.[12]

-

Intramolecular Amination: The aniline nitrogen attacks the palladium-bound vinyl group, forming a six-membered palladacycle.

-

Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole product.[11]

The choice of base (e.g., K₂CO₃), ligands (e.g., PPh₃), and additives (e.g., LiCl) is critical for optimizing the reaction yield and rate.[11]

Diagram: Larock Indole Synthesis Catalytic Cycle

Caption: Catalytic cycle of the Larock indole synthesis.

Experimental Protocol: General Procedure for Larock Indole Synthesis [13]

-

Reaction Setup: To a flame-dried Schlenk tube are added 2-iodoaniline (1.0 mmol), the alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent and Degassing: Anhydrous DMF (5 mL) is added, and the mixture is degassed by bubbling argon through it for 15 minutes.

-

Reaction: The tube is sealed, and the reaction mixture is heated at 100 °C with stirring for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 2,3-disubstituted indole.

Hegedus Indole Synthesis

The Hegedus synthesis is an oxidative cyclization of ortho-alkenyl anilines mediated by a stoichiometric amount of palladium(II), typically Pd(OAc)₂ or PdCl₂.[14]

Mechanism and Causality: This reaction involves the intramolecular amination of an olefin assisted by palladium. The Pd(II) salt coordinates to the alkene, activating it for nucleophilic attack by the aniline nitrogen. This forms a five-membered ring intermediate. A subsequent β-hydride elimination followed by isomerization leads to the formation of the aromatic indole and a Pd(0) species. A co-oxidant is often required to regenerate the active Pd(II) catalyst if a catalytic version is desired. For example, 2-allylaniline can be converted to 2-methylindole using this method.[14]

Buchwald-Hartwig Amination in Indole Synthesis

While primarily known for C-N bond formation, the Buchwald-Hartwig amination has been ingeniously applied to indole synthesis. One strategy involves an intramolecular C-N coupling of an o-halo-β-styrylamine derivative. This method provides excellent control and functional group tolerance. The choice of palladium precursor, ligand (e.g., tBuXPhos), and base is critical for achieving high yields.[15][16] Recent advancements have even demonstrated this reaction's applicability to unprotected halotryptophans in aqueous conditions, showcasing its power in modifying complex biomolecules.[16]

Direct C-H Functionalization Strategies

The most modern and atom-economical approach to 2-substituted indoles involves the direct functionalization of the C2-H bond.[2][17] This strategy avoids the need for pre-functionalized starting materials (like halo-anilines), reducing step counts and waste.

Mechanism and Causality: These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper.[2][17][18] The general mechanism involves coordination of a directing group (often on the indole nitrogen) to the metal center, which then facilitates the cleavage of the adjacent C2-H bond via a concerted metalation-deprotonation pathway.[2] This generates a metallacyclic intermediate that can then react with a coupling partner (e.g., an alkene, alkyne, or aryl halide) to form the new C-C bond at the C2 position. The directing group is often removable, providing access to the free (NH)-indole.

Comparative Analysis of Synthesis Methods

Choosing the right synthetic method depends on several factors, including the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.

| Method | Key Precursors | Typical Conditions | Advantages | Limitations |

| Fischer Indole | Arylhydrazine, Ketone/Aldehyde | Acidic (Brønsted/Lewis), High Temp. | Widely applicable, inexpensive starting materials.[4] | Harsh conditions, limited functional group tolerance, potential for regioisomeric mixtures.[6] |

| Bischler-Möhlau | α-Bromoacetophenone, Aniline | High Temp. | Access to 2-arylindoles.[9] | Very harsh conditions, often low yields, complex mechanism.[8][10] |

| Larock Annulation | o-Iodoaniline, Alkyne | Pd catalyst, Base, 80-120 °C | Excellent functional group tolerance, no N-protection needed, high regioselectivity.[11][12] | Requires pre-functionalized aniline, cost of Pd catalyst. |

| Hegedus Synthesis | o-Alkenylaniline | Stoichiometric or catalytic Pd(II) | Access to C2-alkyl indoles. | Often requires stoichiometric palladium or a re-oxidant. |

| C-H Activation | N-Protected Indole, Coupling Partner | Transition metal catalyst (Pd, Rh, Cu) | High atom economy, avoids pre-functionalization, novel transformations possible. | Often requires a directing group, catalyst development is ongoing. |

Conclusion and Future Outlook

The synthesis of 2-substituted indoles has evolved dramatically from its classical origins. While the Fischer synthesis remains a workhorse in the field, modern transition-metal-catalyzed methods, particularly the Larock annulation and direct C-H activation strategies, have provided unprecedented access to complex and diversely functionalized indole scaffolds under milder and more efficient conditions. The ongoing development of new catalysts and reaction protocols, especially in the realm of C-H activation, promises to further expand the synthetic chemist's toolbox.[19] These advancements will undoubtedly accelerate the discovery and development of new indole-based therapeutics and materials, solidifying the importance of this privileged heterocycle for years to come.

References

- Combinatorial Chemistry Review. (2020, March 10). A Simple Synthesis of 2-Substituted Indoles.

- Kale, A. et al. (2021). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step.

- Alfa Chemistry. Fischer Indole Synthesis.

- Muller, T. et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC.

- Chapman, C. J. et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.

- Sharma, U. et al. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.

- Larock, R. C. et al. (2008). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC.

- Yescas-Galicia, D. et al. (2022, September). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. J ORG CHEM.

- chemeurope.com. Bischler-Möhlau indole synthesis.

- Wikipedia. Bischler–Möhlau indole synthesis.

- Lautens, M. et al. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.

- Doubleday, C. (2010). Indole synthesis: a review and proposed classification. PMC - NIH.

- ResearchGate. (2024, August 8). Synthesis of Indoles through Larock Annulation: Recent Advances.

- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

- Wikipedia. Larock indole synthesis.

- Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.

- Patil, S. B. et al. (2015). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.

- SciSpace. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors.

- Wikipedia. Fischer indole synthesis.

- SciSpace. (2018, March 11). Metal-catalyzed privileged 2- and 3-functionalized indole synthesis.

- Wikipedia. Hegedus indole synthesis.

- SynArchive. Larock Indole Synthesis.

- Cravotto, G. et al. (2021, June 26). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.

- Organic Chemistry Portal. Synthesis of indoles.

- Samosorn, S. et al. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.

- Ravikumar, P. C. et al. (2025, September 25). Recent advances in the synthesis of indoles and their applications. RSC Publishing.

- Synthesis and Chemistry of Indole.

- PubMed. (2024). Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid.

- The Journal of Organic Chemistry - ACS Publications. Facile Synthesis of 2-Substituted Indoles and Indolo[3,2-b]carbazoles from 2-(Benzotriazol-1-ylmethyl)indole.

- Sarmah, D. et al. (2021, August 17). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate.

- Wicke, K. M. et al. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.

- Xing, R. (2019, January). Synthesis of 2-Substituted Indole with Hantzsch Ester Catalyzed by Palladium. Heterocycles.

Sources

- 1. A Simple Synthesis of 2-Substituted Indoles [combichemistry.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. japsonline.com [japsonline.com]

- 4. testbook.com [testbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synarchive.com [synarchive.com]

- 14. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 17. indianchemicalsociety.com [indianchemicalsociety.com]

- 18. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

solubility profile of 2-(4-ethoxyphenyl)-1H-indole in DMSO and ethanol

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(4-ethoxyphenyl)-1H-indole (CAS 5883-84-1) , a lipophilic 2-arylindole derivative utilized in medicinal chemistry as a scaffold for COX-2 inhibitors, tubulin polymerization inhibitors, and fluorescent probes.

Designed for drug development professionals, this document details the physicochemical interactions of the compound with Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) . It establishes evidence-based protocols for stock solution preparation, outlines stability concerns, and defines the mechanistic boundaries of aqueous dilution to prevent precipitation artifacts in biological assays.

Part 1: Physicochemical Characterization[1]

Understanding the structural determinants of solubility is prerequisite to experimental design. The 2-(4-ethoxyphenyl)-1H-indole molecule consists of a rigid indole core substituted at the C2 position with a para-ethoxyphenyl ring.

| Property | Data | Technical Implication |

| CAS Number | 5883-84-1 | Unique identifier for vendor verification. |

| Molecular Formula | C₁₆H₁₅NO | |

| Molecular Weight | 237.30 g/mol | Essential for Molarity (M) |

| Structural Class | 2-Arylindole | Planar, highly conjugated system. |

| Hydrophobicity (LogP) | ~4.1 - 4.6 (Est.) | High lipophilicity; practically insoluble in water. |

| H-Bond Donors | 1 (Indole N-H) | Primary interaction site for DMSO (S=O acceptor). |

| H-Bond Acceptors | 1 (Ether Oxygen) | Secondary interaction site for protic solvents (EtOH). |

Solubility Classification

-

DMSO: Soluble (Recommended for Stock). The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the indole N-H proton, disrupting intermolecular

- -

Ethanol: Soluble .[1][2][3] Effective, but subject to evaporation and lower solvation energy compared to DMSO.

-

Water/PBS: Insoluble . The hydrophobic effect dominates; aqueous dilution requires careful kinetic management to avoid "crashing out."

Part 2: Solvent Profiles & Mechanistic Analysis

Dimethyl Sulfoxide (DMSO)

Role: Primary Stock Solvent Recommended Concentration: 10 mM – 50 mM (approx. 2.3 – 11.8 mg/mL)

Mechanism of Solvation: DMSO is a polar aprotic solvent. It solubilizes 2-(4-ethoxyphenyl)-1H-indole by:

-

Dipole-Dipole Interactions: The high dielectric constant of DMSO (

) stabilizes the polarizable aromatic system. -

H-Bonding: The DMSO oxygen accepts the hydrogen from the indole N-H (N-H

O=S), effectively "capping" the donor site and preventing solute-solute aggregation.

Protocol Note: While 2-arylindoles are often cited as "freely soluble" in organic solvents, the rigidity of the 2-phenylindole scaffold can lead to slow dissolution kinetics. Vortexing and mild warming (37°C) are recommended for concentrations >20 mM.

Ethanol (EtOH)

Role: Secondary Solvent / Co-solvent Recommended Concentration: < 10 mM

Mechanism of Solvation: Ethanol is a polar protic solvent. It interacts via:

-

Amphipathic Solvation: The ethyl group of ethanol interacts with the hydrophobic ethoxyphenyl moiety, while the hydroxyl group engages in H-bonding with the ether oxygen and indole nitrogen.

-

Limitations: Ethanol has a lower boiling point and higher volatility than DMSO, leading to concentration drift over time. It is less effective at disrupting strong

-

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, standard stock for biological assays.

-

Weighing: Accurately weigh 2.37 mg of 2-(4-ethoxyphenyl)-1H-indole into a sterile, amber glass vial.

-

Why Amber? Indoles are susceptible to photo-oxidation.

-

Why Glass? DMSO can leach plasticizers from low-quality polypropylene.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

99.9%). -

Dissolution:

-

Verification: The solution should be optically clear and colorless to pale yellow.

-

Storage: Aliquot into single-use volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (The "Crash" Test)

Objective: Determine the maximum non-precipitating concentration in assay buffer (e.g., PBS).

-

Prepare a 10 mM DMSO stock.

-

Perform serial dilutions in DMSO to generate 1 mM, 100

M, and 10 -

Dilute each substock 1:100 into PBS (final DMSO concentration 1%).

-

Incubate at 37°C for 2 hours.

-

Measure Absorbance: Read OD at 600 nm (turbidity).

-

Threshold: An OD > 0.005 above background indicates precipitation.

-

Action: If precipitation occurs, reduce the working concentration or increase the DMSO/Ethanol co-solvent fraction (if assay tolerates).

-

Part 4: Visualization of Workflows

Diagram 1: Solvation & Dilution Workflow

This diagram illustrates the logical flow from solid compound to assay-ready conditions, highlighting critical decision points (Check Solubility).

Caption: Step-by-step workflow for preparing and validating stock solutions, ensuring assay integrity.

Diagram 2: Mechanistic Interactions

This diagram visualizes the molecular interactions stabilizing the solute in DMSO versus the hydrophobic collapse in water.

Caption: Mechanistic comparison: DMSO stabilizes the indole via H-bonding, while water forces aggregation.

Part 5: Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Precipitation on Dilution | "Crash-out" effect; concentration exceeds aqueous solubility limit. | Dilute the DMSO stock further before adding to buffer. Ensure rapid mixing during addition. |

| Yellowing of Stock | Oxidation of the indole ring. | Discard. Prepare fresh stock in amber vials; purge headspace with nitrogen/argon if possible. |

| Freezing at Room Temp | DMSO freezing point is 18.5°C. | Warm gently in hands or a 30°C water bath. Ensure full redissolution before pipetting. |

| Inconsistent Assay Data | Compound adhering to plastic tips/plates. | Use low-retention tips and glass-coated or treated plates for hydrophobic compounds. |

References

-

Kamimura, A. et al. (2023).[5] Solubilities of 2-phenylindole derivatives in water-DMSO solvents. ResearchGate.[1][6] Available at: [Link]

-

Omics International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

-

USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. United States Pharmacopeia. Available at: [Link]

Sources

Technical Guide: Fluorescence Properties of 2-(4-Ethoxyphenyl)-1H-Indole Scaffolds

Executive Summary

The 2-(4-ethoxyphenyl)-1H-indole scaffold represents a significant class of heterocyclic fluorophores characterized by a rigid 2-arylindole core substituted with an electron-donating ethoxy group. This molecular architecture creates a "push-pull" electronic system (Donor-

Molecular Architecture & Synthesis

Structural Analysis

The fluorescence of this scaffold arises from the extended

-

Core: 1H-Indole (acting as both a weak donor and the conjugation bridge).

-

Substituent (Position 2): 4-Ethoxyphenyl group. The ethoxy (-OEt) group at the para position acts as a strong electron donor (+M effect), raising the energy of the HOMO and facilitating charge transfer to the indole core (or varying acceptors if position 3 is functionalized) upon excitation.

-

Key Feature: The rotation of the phenyl ring relative to the indole plane controls the degree of conjugation. Planarization enhances quantum yield (

), while free rotation can lead to non-radiative decay.

Synthetic Pathway

The most robust synthesis for high-purity fluorescence applications is the Fischer Indole Synthesis . This method minimizes byproducts that could quench fluorescence.

Reaction Scheme:

-

Condensation: Phenylhydrazine reacts with 4-ethoxyacetophenone to form a hydrazone intermediate.

-

Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement eliminates ammonia to yield the indole.

Figure 1: Fischer Indole Synthesis pathway for 2-(4-ethoxyphenyl)-1H-indole.

Photophysical Characterization

Electronic Transitions & Solvatochromism

The 2-(4-ethoxyphenyl)-1H-indole moiety exhibits positive solvatochromism .

-

Ground State (S0): Moderate dipole moment.

-

Excited State (S1): Highly polarized due to ICT from the ethoxy oxygen to the indole ring.

-

Solvent Effect: Polar solvents (e.g., DMSO, Ethanol) stabilize the highly polar ICT excited state more than the ground state, lowering the energy gap (

). This results in a bathochromic shift (red shift) of the emission maximum as solvent polarity increases.[1][2]

Typical Spectral Data (Approximated from 4-methoxy analogs):

| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |

| Cyclohexane | 0.006 | 305 | 360 | ~55 | 0.70 - 0.85 |

| Toluene | 0.099 | 308 | 375 | ~67 | 0.65 - 0.80 |

| Ethanol | 0.654 | 310 | 395 | ~85 | 0.50 - 0.65 |

| DMSO | 0.444 | 312 | 410 | ~98 | 0.40 - 0.60 |

Note: In protic solvents like ethanol, hydrogen bonding with the ethoxy oxygen or indole NH can induce specific quenching or shifts distinct from bulk polarity effects.

Mechanism of Fluorescence

The fluorescence is governed by the competition between the Locally Excited (LE) state and the ICT state.

Figure 2: Jablonski diagram illustrating the competition between LE and ICT states.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of fluorescence relative to a standard.

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of 2-(4-ethoxyphenyl)-1H-indole (1 mM in DMSO).

-

Dilution: Dilute the stock into the testing solvent (e.g., Ethanol) to obtain 5 concentrations. Critical: Absorbance at the excitation wavelength (

) must be kept below 0.1 OD to avoid inner-filter effects. -

Measurement:

-

Measure UV-Vis absorbance (

) at -

Measure integrated fluorescence intensity (

) (Area under the emission curve).

-

-

Calculation: Plot

vs.

Protocol 2: Solvatochromic Shift Analysis (Lippert-Mataga)

Objective: Estimate the change in dipole moment upon excitation (

-

Record absorption (

) and emission ( -

Calculate the Stokes shift (

). -

Plot

against the orientational polarizability ( -

Interpretation: A linear fit indicates general solvent effects.[3] Deviations suggest specific solute-solvent interactions (e.g., H-bonding).

Applications & Structure-Activity Relationships (SAR)

Bioimaging Probes

The 2-arylindole scaffold is lipophilic and membrane-permeable.

-

DNA/RNA Binding: Similar to DAPI or Hoechst dyes, 2-phenylindoles can bind to the minor groove of DNA. The 4-ethoxy group enhances affinity for hydrophobic pockets.

-

pH Sensing: The indole N-H proton is weakly acidic (

in DMSO, but lower in excited states). Deprotonation quenches fluorescence, making them "turn-off" sensors for extreme basicity, or "turn-on" sensors when functionalized with proton-accepting auxochromes.

SAR: Tuning the Scaffold

Modifying the 2-(4-ethoxyphenyl)-1H-indole core alters photophysics:

-

Electron Withdrawing Groups (e.g., -NO2, -CN) at Pos. 5: Enhances ICT strength, significantly red-shifting emission (up to 500-550 nm) but often lowering

due to the energy gap law. -

Bulky Groups (e.g., tert-butyl) on Phenyl Ring: Prevents

-

References

-

Photophysical properties of 2-Phenylindole derivatives

-

Synthesis & Solvatochromism of Indole Derivatives

-

General Solvatochromism Mechanisms

-

Fluorescence Quantum Yield Standards

- Title: Fluorescence Quantum Yields of Natural Organic M

- Source: Frontiers in Marine Science

-

URL:[Link]

-

Indole-based Charge Transfer Probes

Sources

- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00719K [pubs.rsc.org]

- 2. Solvatochromism - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. kblee.rutgers.edu [kblee.rutgers.edu]

- 7. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

toxicity and safety data sheet for 2-(4-ethoxyphenyl)-1H-indole

Safety, Synthesis, and Pharmacological Profile

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-ethoxyphenyl)-1H-indole (CAS: 5883-84-1), a significant heterocyclic scaffold in medicinal chemistry. Structurally characterized by an indole core substituted at the C2 position with a para-ethoxyphenyl group, this compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors, and estrogen receptor modulators (SERMs). This document details its physicochemical properties, safety protocols (SDS), synthetic pathways, and biological mechanisms.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The physicochemical profile of 2-(4-ethoxyphenyl)-1H-indole is defined by its lipophilicity and structural rigidity, traits that enhance its binding affinity to hydrophobic protein pockets (e.g., Cyclooxygenase enzymes).

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 2-(4-Ethoxyphenyl)-1H-indole |

| CAS Number | 5883-84-1 |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water |

| Melting Point | >210°C (Predicted based on methoxy-analog [1]) |

| pKa (Indole NH) | ~16.9 (Predicted) |

Part 2: Safety Data Sheet (SDS) Analysis

GHS Classification & Hazards

While specific toxicological data for this exact analog is limited, it is classified based on the read-across principle from structurally similar 2-phenylindoles. It acts primarily as a mucosal irritant.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] |

Handling & Storage Protocols

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

-

PPE: Nitrile gloves (0.11 mm thickness), safety goggles with side shields, and a lab coat.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The indole moiety is susceptible to oxidation over prolonged exposure to air and light.

Emergency Response

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2]

-

Skin Contact: Wash with non-abrasive soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Part 3: Synthesis & Manufacturing

The Fischer Indole Synthesis remains the most robust method for producing 2-(4-ethoxyphenyl)-1H-indole. This acid-catalyzed rearrangement ensures high regioselectivity for the 2-substituted product.

Reaction Protocol

Reagents: Phenylhydrazine (1.0 eq), 4'-Ethoxyacetophenone (1.0 eq), Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.

-

Hydrazone Formation:

-

Dissolve 4'-ethoxyacetophenone (10 mmol) in ethanol (20 mL).

-

Add phenylhydrazine (10 mmol) and a catalytic amount of glacial acetic acid (3 drops).

-

Reflux for 1 hour. Cool to precipitate the hydrazone intermediate. Filter and dry.

-

-

Cyclization (Fischer Rearrangement):

-

Mix the dried hydrazone with Polyphosphoric Acid (PPA) (10 g).

-

Heat to 100–110°C for 2–3 hours. The mixture will darken as cyclization occurs.

-

Critical Control Point: Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the hydrazone spot.

-

-

Work-up:

-

Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring to quench the acid.

-

Extract the precipitate with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with NaHCO₃ (sat.) to remove residual acid.

-

Recrystallize from Ethanol/Water to yield off-white needles.

-

Mechanistic Pathway

The following diagram illustrates the [3,3]-sigmatropic rearrangement driving the synthesis.

Figure 1: Mechanism of Fischer Indole Synthesis.[4] The key step is the [3,3]-sigmatropic shift forming the C-C bond between the phenyl ring and the alkyl chain.

Part 4: Biological Applications & Mechanism of Action

COX-2 Inhibition & Anti-Inflammatory Potential

The 2-phenylindole scaffold is a bioisostere of the indole moiety found in Indomethacin and Tenidap . The 4-ethoxy group at the para-position of the phenyl ring mimics the lipophilic interactions of the chlorobenzoyl group in Indomethacin, allowing the molecule to penetrate the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme [2].

-

Mechanism: The indole NH forms a hydrogen bond with Glu524 in the COX-2 active site, while the 4-ethoxyphenyl group occupies the hydrophobic side pocket, blocking the entry of arachidonic acid.

Fluorescent Probes (DAPI Analogs)

Indole derivatives are intrinsically fluorescent. 2-phenylindoles serve as precursors to DAPI (4',6-diamidino-2-phenylindole) , a vital DNA stain. The 2-(4-ethoxyphenyl) variant modifies the emission spectra, shifting it towards the blue/cyan region, useful for multi-color cellular imaging [3].

Drug Discovery Workflow

The following diagram outlines the validation pipeline for this compound in a drug discovery context.

Figure 2: Pharmacological evaluation pipeline. The compound is screened for anti-inflammatory (COX inhibition) and antiproliferative (Tubulin inhibition) activities.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-Methoxyphenyl)-1H-indole. Retrieved from

-

Lal, B., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives. Journal of Molecular Pharmaceutics & Organic Process Research. Retrieved from

-

Neto, B. A. D., & Lari, V. (2020). Indole-based fluorescent probes for biological imaging. RSC Advances. Retrieved from

Sources

The 2-(4-Ethoxyphenyl)-1H-indole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Among the myriad of indole derivatives, the 2-aryl-1H-indole framework has garnered significant attention for its versatile pharmacological profile. This technical guide focuses on a specific, yet profoundly important, member of this class: the 2-(4-ethoxyphenyl)-1H-indole core. We will dissect the strategic role of this pharmacophore, exploring its synthesis, key biological activities, and the nuanced structure-activity relationships (SAR) that govern its therapeutic potential. This guide will provide field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Significance of the 2-(4-Ethoxyphenyl)-1H-indole Core

The 2-aryl-1H-indole scaffold is a bioisostere of other significant pharmacophores and is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The substitution pattern on both the indole ring and the appended phenyl ring plays a crucial role in modulating the pharmacological activity and pharmacokinetic profile of these compounds.

The selection of a 4-ethoxyphenyl group at the 2-position of the indole ring is a deliberate and strategic choice in medicinal chemistry. The 4-alkoxy substitution, in general, can significantly influence the molecule's properties:

-

Modulation of Lipophilicity: The ethoxy group, being more lipophilic than a hydroxyl or methoxy group, can enhance the compound's ability to cross biological membranes, potentially improving oral bioavailability and penetration into the central nervous system.[3][4][5] The optimal lipophilicity is a critical factor in drug design, balancing solubility and permeability.[5]

-

Metabolic Stability: The ether linkage in the ethoxy group is generally more resistant to metabolic degradation compared to a free hydroxyl group, which can be readily glucuronidated or sulfated. This can lead to a longer half-life and improved pharmacokinetic profile.

-

Target Engagement: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a biological target. The ethyl extension can also engage in hydrophobic interactions, further enhancing binding affinity.

This guide will delve into specific examples where the 2-(4-ethoxyphenyl)-1H-indole pharmacophore has been successfully employed, providing a rationale for its selection and a roadmap for its future development.

Synthetic Strategies: Accessing the 2-(4-Ethoxyphenyl)-1H-indole Core

The most direct and widely employed method for the synthesis of 2-aryl-1H-indoles is the Fischer indole synthesis . This robust reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[3][6]

Experimental Protocol: Fischer Indole Synthesis of 2-(4-Ethoxyphenyl)-1H-indole

Objective: To provide a reliable, step-by-step procedure for the synthesis of the title compound.

Materials:

-

4-Ethoxyacetophenone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Hydrochloric Acid (concentrated)

-

Zinc Chloride (optional, as a Lewis acid catalyst)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-ethoxyacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid or ethanol.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone may precipitate out of solution.

-

-

Cyclization:

-

To the crude phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a strong Brønsted acid like H₂SO₄ or HCl are commonly used. Alternatively, a Lewis acid such as zinc chloride can be employed.[6]

-

Heat the mixture to a temperature ranging from 80°C to 150°C, depending on the catalyst used. The reaction is typically complete within 1-4 hours.

-

Monitor the progress of the cyclization by TLC.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into a beaker of ice water.

-

The crude 2-(4-ethoxyphenyl)-1H-indole will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

-

Self-Validation:

-

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

The melting point of the purified compound should be sharp and consistent with literature values.

The Pharmacological Landscape of the 2-(4-Ethoxyphenyl)-1H-indole Pharmacophore

The 2-(4-ethoxyphenyl)-1H-indole scaffold has been explored as a key pharmacophore in several therapeutic areas. Below, we discuss its role in anticancer and anti-inflammatory drug discovery, highlighting key structure-activity relationships.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on 2-arylindoles as inhibitors of tubulin polymerization.[7][8] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Causality Behind Experimental Choices: The 2-phenyl ring of the indole scaffold often occupies a hydrophobic pocket in the colchicine binding site. The substitution pattern on this ring is critical for optimizing binding affinity. The 4-ethoxy group, with its balance of lipophilicity and hydrogen bonding capability, is a favorable substituent for this interaction.

Structure-Activity Relationship (SAR) Insights:

-

The 2-Aryl Moiety: The presence of a phenyl ring at the 2-position is generally crucial for activity.

-

Substitution on the 2-Phenyl Ring: Small alkoxy groups, such as methoxy and ethoxy, at the 4-position of the phenyl ring are often well-tolerated and can enhance activity. This is likely due to favorable interactions within the hydrophobic pocket of the colchicine binding site.

-

Substitution on the Indole Ring: Modifications at the N1 and C3 positions of the indole ring have been extensively explored to further enhance potency and modulate pharmacokinetic properties.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

Objective: To determine the ability of a 2-(4-ethoxyphenyl)-1H-indole derivative to inhibit the polymerization of tubulin.

Materials:

-

Tubulin (≥99% pure, from bovine brain)

-

Guanosine-5'-triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compound (2-(4-ethoxyphenyl)-1H-indole derivative) dissolved in DMSO

-

Positive control (e.g., Colchicine or Combretastatin A-4)

-

96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare a working solution of tubulin in polymerization buffer on ice.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the polymerization buffer.

-

Add various concentrations of the test compound or positive control to the respective wells. Include a vehicle control (DMSO).

-

Add the tubulin solution to all wells to a final concentration of approximately 1-2 mg/mL.

-

-

Initiation and Measurement:

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the rate of polymerization for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Self-Validation:

-

The positive control should exhibit a dose-dependent inhibition of tubulin polymerization with an IC₅₀ value consistent with literature reports.

-

The vehicle control should show a characteristic sigmoidal curve of tubulin polymerization.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with indomethacin being a classic example.[9] Derivatives of 2-arylindole have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][10] Selective COX-2 inhibitors offer the potential for anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Causality Behind Experimental Choices: The active site of COX-2 has a larger and more accommodating hydrophobic channel compared to COX-1. The 2-arylindole scaffold can fit into this channel, and substituents on the phenyl ring can be optimized to achieve selective binding to COX-2. The 4-ethoxyphenyl group can contribute to favorable hydrophobic interactions within this larger pocket.

Structure-Activity Relationship (SAR) Insights:

-

The 2-Aryl Moiety: A phenyl ring at the 2-position is a common feature in indole-based COX inhibitors.

-

Substitution on the 2-Phenyl Ring: Electron-donating groups, such as alkoxy groups, at the para-position of the phenyl ring have been shown to be beneficial for COX-2 inhibitory activity.

-

The Indole NH: The acidic proton on the indole nitrogen can be important for binding to the active site of COX enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of a 2-(4-ethoxyphenyl)-1H-indole derivative against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme and L-tryptophan (cofactors)

-

Test compound (2-(4-ethoxyphenyl)-1H-indole derivative) dissolved in DMSO

-

Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

-

Enzyme Incubation:

-

In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the reaction buffer, cofactors, and various concentrations of the test compound or positive control at 37°C for 10-15 minutes. Include a vehicle control (DMSO).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding arachidonic acid to each tube.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

-

Termination and Quantification:

-

Stop the reaction by adding a solution of a strong acid (e.g., HCl).

-

Quantify the amount of PGE₂ produced using a commercially available EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control for both COX-1 and COX-2.

-

Determine the IC₅₀ values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Self-Validation:

-

The positive controls should yield IC₅₀ values and selectivity indices consistent with established data.

-

The assay should demonstrate a clear dose-dependent inhibition of enzyme activity.

Other Potential Therapeutic Applications

The versatility of the 2-(4-ethoxyphenyl)-1H-indole scaffold extends beyond anticancer and anti-inflammatory applications. Research has suggested its potential in other therapeutic areas:

-

Neuroprotection: Indole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12][13] The antioxidant properties of the indole nucleus and the ability of derivatives to modulate various signaling pathways contribute to this potential. The lipophilicity imparted by the ethoxy group may be advantageous for brain penetration.

-

Selective Estrogen Receptor Modulators (SERMs): The 2-arylindole scaffold is a key feature in some SERMs, which are used in the treatment of hormone-dependent breast cancer and osteoporosis.[6][14][15] The 4-alkoxyphenyl moiety can mimic the phenolic group of estradiol, allowing for interaction with the estrogen receptor.

Data Presentation and Visualization

Table 1: Representative Biological Activities of 2-Aryl-1H-Indole Derivatives

| Compound Class | Target | Key Substituents | Representative Activity (IC₅₀) | Reference |

| 2-(4-Alkoxyphenyl)-1H-indoles | Tubulin Polymerization | 4-OCH₃, 4-OC₂H₅ | Low micromolar to nanomolar | [7] |

| 2-(4-Sulfonylphenyl)-1H-indoles | COX-2 | 4-SO₂CH₃ | 0.11 - 0.28 µM | [10] |

| 1-Benzyl-2-phenyl-1H-indoles | Estrogen Receptor α | 4-OH, 4-O(CH₂)₂-piperidine | 0.2 nM | [6] |

| 2-Phenyl-1H-indoles | Antioxidant (DPPH assay) | 4-NH₂, 6-F | ~80% inhibition at 1mM | [12] |

Diagrams

Caption: Workflow for the Fischer Indole Synthesis of 2-(4-ethoxyphenyl)-1H-indole.

Caption: Signaling pathway of tubulin polymerization inhibition by 2-arylindoles.

Conclusion and Future Perspectives

The 2-(4-ethoxyphenyl)-1H-indole scaffold represents a highly versatile and privileged pharmacophore in drug discovery. Its synthetic accessibility via the Fischer indole synthesis, coupled with its favorable physicochemical properties imparted by the 4-ethoxy group, makes it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of this scaffold in targeting key biological pathways involved in cancer and inflammation underscores its potential.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the indole ring and the ethoxy group to fine-tune activity, selectivity, and pharmacokinetic parameters.

-

Exploration of New Therapeutic Areas: Investigating the potential of 2-(4-ethoxyphenyl)-1H-indole derivatives in other disease contexts, such as neurodegenerative and infectious diseases.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions of these compounds with their biological targets through techniques like X-ray crystallography and computational modeling.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the 2-(4-ethoxyphenyl)-1H-indole pharmacophore.

References

-

Abdellatif, K. R. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]

-

Ballo, C. K., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 33-41. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Cushman, M., et al. (2001). A new antiestrogen, 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923), inhibits the growth of tamoxifen-sensitive and -resistant tumors and is devoid of uterotropic effects. Clinical Cancer Research, 7(10), 3166-3177. [Link]

-

Nour, B. (2024). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Hussein, M. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(5), 1244. [Link]

-

Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

-

Tan, M. A., & An, S. S. A. (2020). Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. 3 Biotech, 10(12), 517. [Link]

-

Vlase, L., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1500. [Link]

-

La Regina, G., et al. (2013). Toward highly potent cancer agents by modulating the C-2 group of the arylthioindole class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(3), 859-873. [Link]

-

Lewis, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of the National Cancer Institute. Monographs, 2014(56), 3-8. [Link]

-

An, N., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]

-

Waring, M. J. (2015). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Al-Ostath, A., et al. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 30(4), 903. [Link]

-

Rabe, T., et al. (2015). Selective Estrogen Receptor Modulators – an Update. Journal of Reproduktionsmedizin und Endokrinologie, 12(4), 288-306. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 986429. [Link]

-

Knittel, J. J., & Zavod, R. M. (2015). Drug design and relationship of functional groups to pharmacologic activity. In Foye's Principles of Medicinal Chemistry (pp. 53-96). [Link]

-

Hackl, C. M., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1547-1560. [Link]

-

Wang, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 199-204. [Link]

-

Alkyl Groups in Drug Design: Background and Objectives. (2025). Patsnap. [Link]

-

Sari, F. T., et al. (2021). Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells. Neurotoxicity Research, 39(2), 355-365. [Link]

-

El-Sayed, M. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1-17. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry, 75, 117070. [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

-

Iyer, J. M., et al. (2022). Insilico Docking Study of Isoxazole Indole Linked Resorcinol Derivatives as Promising Selective Estrogen Receptor Modulators & Anticancer Drugs. ResearchGate. [Link]

-

The Neuroprotective Effect of Alkaloids and Synthetic Derivatives. (n.d.). 4. [Link]

-

Singh, A., & Chawla, A. (2018). Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. Journal of Chemical Information and Modeling, 58(10), 2132-2146. [Link]

-

Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2025). Preprints.org. [Link]

-

Huang, X., et al. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular and Cellular Biochemistry, 383(1-2), 143-150. [Link]

-

Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(194). [Link]

-

Abdellatif, K. R. A., et al. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

-

Shaker, A. M. M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]

-

Płaczek, M., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 29(11), 2636. [Link]

-

Exploring the SAR of 1,2,3‐Triazoles as Tumor‐Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. (2025). ResearchGate. [Link]

-

Kumar, A., et al. (2021). Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science, 33(1), 101234. [Link]

-

Tan, M. A., & An, S. S. A. (2020). Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. 3 Biotech, 10(12), 517. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. scilit.com [scilit.com]

- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new antiestrogen, 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923), inhibits the growth of tamoxifen-sensitive and -resistant tumors and is devoid of uterotropic effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kup.at [kup.at]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(4-ethoxyphenyl)-1H-indole

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Early assessment of metabolic stability allows for the timely identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize drug-like properties and mitigate the risk of late-stage attrition. This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro metabolic stability of 2-(4-ethoxyphenyl)-1H-indole, a scaffold of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of in vitro metabolism studies, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, all within the context of the specific chemical entity, 2-(4-ethoxyphenyl)-1H-indole.

Predicted Metabolic Pathways of 2-(4-ethoxyphenyl)-1H-indole

Based on its chemical structure, 2-(4-ethoxyphenyl)-1H-indole is anticipated to undergo both Phase I and Phase II metabolic transformations.

Phase I Metabolism: The Gateway to Biotransformation

Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver, introduce or expose functional groups, thereby increasing the polarity of the parent compound.[2] For 2-(4-ethoxyphenyl)-1H-indole, two primary Phase I metabolic pathways are predicted:

-

Aromatic Hydroxylation: The indole ring is a common site for hydroxylation.[3] Specifically, hydroxylation at the C3, C5, or C6 positions of the indole nucleus is a likely metabolic route. This is a well-documented pathway for many indole-containing compounds.

-

O-Dealkylation: The ethoxy group on the phenyl ring is susceptible to O-dealkylation, a reaction also frequently mediated by CYP enzymes.[4] This would result in the formation of a phenolic metabolite, 4-(1H-indol-2-yl)phenol.

The following diagram illustrates the predicted Phase I metabolic pathways of 2-(4-ethoxyphenyl)-1H-indole.

Caption: Predicted Phase I metabolic pathways of 2-(4-ethoxyphenyl)-1H-indole.

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing their water solubility and facilitating their excretion from the body.[5] For the metabolites of 2-(4-ethoxyphenyl)-1H-indole, the following Phase II reactions are anticipated:

-

Glucuronidation: The newly formed hydroxyl groups on the indole ring or the phenyl ring can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[6]

-

Sulfation: Alternatively, these hydroxylated metabolites can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[7]

The interplay between Phase I and Phase II metabolism is crucial in determining the overall clearance of the compound.

Experimental Design for In Vitro Metabolic Stability Assessment

A robust assessment of metabolic stability requires the use of well-characterized in vitro systems that recapitulate the metabolic functions of the liver. The two most commonly employed systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[5] They are a cost-effective and high-throughput tool for initial screening of metabolic stability.

-

Preparation of Reagents:

-

Prepare a stock solution of 2-(4-ethoxyphenyl)-1H-indole (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a fresh NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer).

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new plate or vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Monitor the disappearance of the parent compound over time.

-

The primary endpoints of a microsomal stability assay are the in vitro half-life (t½) and intrinsic clearance (CLint).

| Parameter | Formula | Description |

| Half-life (t½) | t½ = 0.693 / k | The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time plot. |

| Intrinsic Clearance (CLint) | CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) | A measure of the intrinsic metabolic capacity of the liver microsomes for the compound. |

Hepatocyte Stability Assay: A Comprehensive Metabolic Picture

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3] This makes them a more physiologically relevant model for assessing the overall metabolic fate of a compound.

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Gently transfer the cells into a pre-warmed incubation medium.

-

Centrifuge the cell suspension to pellet the hepatocytes and remove the cryopreservation medium.

-

Resuspend the hepatocytes in fresh incubation medium and determine cell viability and density.

-

-

Incubation:

-

Plate the hepatocytes in a suitable culture plate (e.g., a non-coated plate for suspension culture).

-

Add the test compound, 2-(4-ethoxyphenyl)-1H-indole, to the hepatocyte suspension (final concentration typically 1 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.

-

Terminate the metabolic activity by adding the aliquot to a cold organic solvent containing an internal standard.

-

-

Sample Processing and Analysis:

-

Process the samples as described for the microsomal assay (vortex, centrifuge, and transfer supernatant).

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

The data analysis for the hepatocyte stability assay is similar to that of the microsomal assay, with the intrinsic clearance being expressed per million cells.

| Parameter | Formula | Description |

| Half-life (t½) | t½ = 0.693 / k | The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant. |

| Intrinsic Clearance (CLint) | CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (in millions)) | A measure of the intrinsic metabolic capacity of the hepatocytes for the compound. |

Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for in vitro metabolic stability assays.

Caption: General workflow for in vitro metabolic stability assays.

Troubleshooting and Scientific Integrity

Ensuring the reliability and reproducibility of in vitro metabolic stability data is crucial. A well-designed experiment incorporates self-validating systems and anticipates potential pitfalls.

Common Challenges and Solutions

| Challenge | Potential Cause(s) | Recommended Solution(s) |

| No or Low Metabolism | - Inactive enzymes or cofactors- Compound is not a substrate for the enzymes present- Poor solubility of the compound | - Include positive controls with known metabolic profiles.- Prepare fresh cofactor solutions.- Consider using hepatocytes to assess a broader range of metabolic pathways.- Ensure the final solvent concentration (e.g., DMSO) is low and does not inhibit enzyme activity. |

| High Variability Between Replicates | - Inconsistent pipetting- Inhomogeneous suspension of microsomes or hepatocytes- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Gently resuspend the biological matrix before aliquoting.- Use a calibrated and stable incubator. |

| Non-Linear Disappearance | - Enzyme saturation (Michaelis-Menten kinetics)- Time-dependent inhibition of enzymes | - Test a range of substrate concentrations to determine the Km.- If non-linearity is observed, Michaelis-Menten kinetic parameters (Vmax and Km) should be determined instead of a simple half-life.[8] |

| Compound Instability in Control (No NADPH) | - Chemical instability in the buffer | - Assess the stability of the compound in the incubation buffer at 37°C without any biological matrix. |

The Importance of Controls

-

Positive Controls: Compounds with known metabolic fates (e.g., high and low clearance compounds) should be included in each assay to verify the metabolic competency of the biological system.

-

Negative Controls: Incubations without the NADPH regenerating system (for microsomes) or with heat-inactivated enzymes help to distinguish between enzymatic and non-enzymatic degradation.

-

Internal Standard: The use of a stable, non-metabolized internal standard during sample processing and LC-MS/MS analysis is essential for accurate quantification and to account for variations in sample handling and instrument response.

Conclusion: A Foundation for Informed Drug Development

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery. By employing robust and well-validated assays using liver microsomes and hepatocytes, researchers can gain critical insights into the metabolic fate of novel chemical entities like 2-(4-ethoxyphenyl)-1H-indole. This guide has provided a comprehensive framework for designing, executing, and interpreting these essential studies. The data generated from these assays, when integrated with other ADME and toxicological information, empowers project teams to make informed decisions, optimize lead candidates, and ultimately increase the probability of success in developing safe and effective medicines.

References

-

BioIVT. (n.d.). Educational Content. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

- Airaksinen, M. M., Miettinen, T. A., & Huttunen, J. (1965). Glucuronidation of 5-hydroxyindole derivatives in vitro. Biochemical Pharmacology, 14(6), 1019-1023.

- Gao, Y. F., Chen, L., Cai, Y. D., Feng, K. Y., Huang, T., & Jiang, Y. (2012). Predicting metabolic pathways of small molecules and enzymes based on interaction information of chemicals and proteins. PloS one, 7(9), e45944.

-

In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

- Juvonen, R., Finel, M., & Raunio, H. (2020). In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs. European Journal of Pharmaceutical Sciences, 141, 105118.

- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.

- Lau, Y. Y., Krishna, G., Yumibe, N. P., Grotz, D. E., Sapidou, E., Norton, L., ... & Lin, C. C. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical research, 19(11), 1606-1610.

- Li, A. P. (2001). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug metabolism reviews, 33(2), 147-160.

- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition, 27(11), 1350-1359.

- Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid‐chromatography mass‐spectrometry of conjugates and oxidative metabolites of indole‐3‐acetic acid. Biological Mass Spectrometry, 21(6), 292-298.